molecular formula C13H18N2O3 B1397438 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine CAS No. 872715-55-4

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine

Cat. No.: B1397438
CAS No.: 872715-55-4
M. Wt: 250.29 g/mol
InChI Key: AEEKQDZDDCUGNU-UHFFFAOYSA-N
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Description

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine is a chemical compound with the molecular formula C13H18N2O3. It is characterized by the presence of a pyrrolidine ring substituted with an aminomethyl group and a hydroxyl group, along with a carbobenzyloxy (Cbz) protecting group on the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine can be synthesized through a multi-step process involving the protection of the amine group, followed by functionalization of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while nucleophilic substitution can introduce various functional groups at the aminomethyl position .

Scientific Research Applications

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine can be compared with other similar compounds, such as:

    1-Boc-3-aminomethyl-3-hydroxypyrrolidine: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    1-Alloc-3-aminomethyl-3-hydroxypyrrolidine: Similar structure but with an allyloxycarbonyl (Alloc) protecting group instead of Cbz.

The uniqueness of this compound lies in its specific protecting group, which can influence its reactivity and suitability for certain synthetic applications .

Properties

IUPAC Name

benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-9-13(17)6-7-15(10-13)12(16)18-8-11-4-2-1-3-5-11/h1-5,17H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEKQDZDDCUGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CN)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of phenylmethyl 3-cyano-3-hydroxy-1-pyrrolidinecarboxylate (0.92 g, 3.74 mmole), in THF (50 mL) at RT was added LiAlH4 (3.75 mL, 1M in THF). After 24 h, the reaction was quenched with H2O (0.15 mL), 20% NaOH (0.30 mL) and then H2O (0.35 mL). The reaction contents were filtered through a scinter-glass funnel and concentrated under vacuum to afford the title compound (0.50 g, 79%) as a yellow oil: LC-MS (ES) m/e 250 (M+H)+.
Name
phenylmethyl 3-cyano-3-hydroxy-1-pyrrolidinecarboxylate
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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